N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide
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Overview
Description
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide is a complex organic compound that features an indole moiety, a piperidine ring, and a phenylpropanamide group Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate . The final step involves the formation of the amide bond between the piperidine and the phenylpropanamide group, typically using coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the amide group can produce the corresponding amine .
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . Overall, the compound’s effects are mediated through its ability to modulate key signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the piperidine and phenylpropanamide groups.
Piperidine derivatives: Compounds such as piperidine-4-carboxamide have similar structural features but different functional groups.
Phenylpropanamide derivatives: Compounds like N-phenylpropanamide share the phenylpropanamide group but lack the indole and piperidine moieties.
Uniqueness
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide is unique due to its combination of the indole, piperidine, and phenylpropanamide groups, which confer distinct biological activities and chemical reactivity . This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H25N3O2/c27-22(11-10-17-6-2-1-3-7-17)25-18-12-14-26(15-13-18)23(28)20-16-24-21-9-5-4-8-19(20)21/h1-9,16,18,24H,10-15H2,(H,25,27) |
InChI Key |
SMMWTLVOLWAWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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